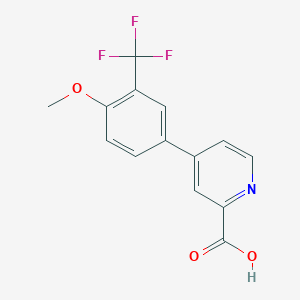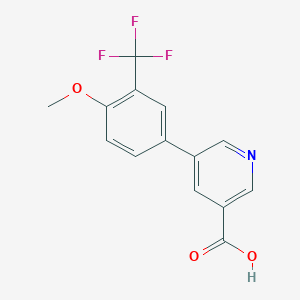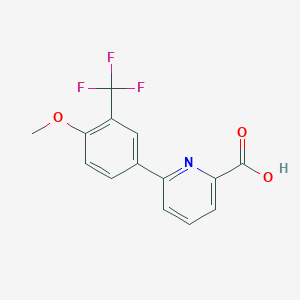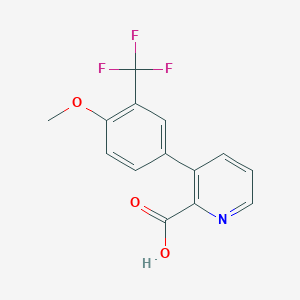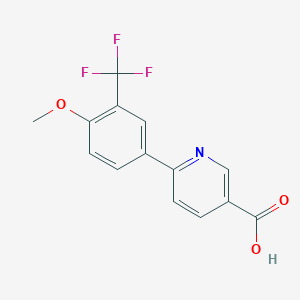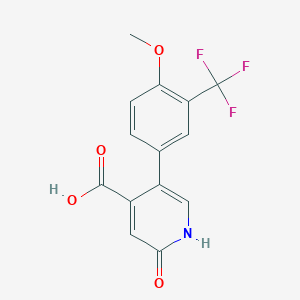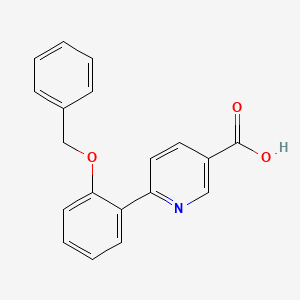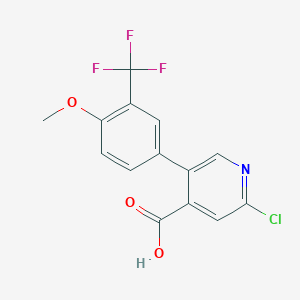
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid (2C5M3TPA) is a synthetic compound belonging to the class of compounds known as nicotinic acids. The molecule is composed of a phenyl ring with a chlorine atom attached to the nitrogen atom, and a methyl group and trifluoromethyl group attached to the phenyl ring. This compound is used in a variety of scientific research applications and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and disorders, including cancer, diabetes, obesity, and Alzheimer's disease. It has also been studied as a potential compound for the treatment of other conditions, such as depression and anxiety. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% is not yet fully understood. However, it is known that the compound binds to the nicotinic acid receptor (NAR) and activates the receptor, leading to a number of biochemical and physiological effects. The activation of the NAR is thought to be responsible for the compound’s effects on the cardiovascular system, as well as its potential to reduce the risk of atherosclerosis.
Biochemical and Physiological Effects
The activation of the NAR by 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% leads to a number of biochemical and physiological effects. These effects include increased levels of glucose and fatty acids in the blood, increased levels of insulin, increased levels of free fatty acids, and increased levels of lipoproteins. Additionally, 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, has a wide range of biochemical and physiological effects, and is relatively stable in solution. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it can be difficult to obtain in pure form. Additionally, its effects may vary depending on the concentration of the compound used in the experiment.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95%. These include further study of its effects on the cardiovascular system and its potential to reduce the risk of atherosclerosis, as well as further study of its potential to be used as a drug target for the treatment of various diseases and disorders, such as cancer, diabetes, obesity, and Alzheimer's disease. Additionally, further research could be conducted into the compound’s potential to be used as a treatment for depression and anxiety. Finally, further research could be conducted into the compound’s potential to be used as a potential compound for the treatment of other conditions.
Méthodes De Synthèse
2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized by a number of methods. The most common method involves the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium carbonate. This reaction produces 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% as the major product. Other methods for synthesizing 2-Chloro-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid, 95% include the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a base such as potassium hydroxide, and the reaction of 4-methoxy-3-trifluoromethylphenylacetonitrile with 2-chloro-5-nitrobenzene in the presence of a catalyst such as palladium(II) chloride.
Propriétés
IUPAC Name |
2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(5-10(11)14(16,17)18)8-4-9(13(20)21)12(15)19-6-8/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIQZEUIVRNNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688407 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-70-0 |
Source


|
| Record name | 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




